4-Bromo-2,2',5-trimethyl-1,1'-biphenyl
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Overview
Description
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom and three methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromo-2,2’,5-trimethyl-1,1’-biphenyl can be synthesized by coupling 2,2’,5-trimethyl-1,1’-biphenyl-4-boronic acid with a brominated aromatic compound under mild conditions .
Industrial Production Methods
Industrial production of 4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated biphenyl derivatives.
Scientific Research Applications
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and methyl groups influence its reactivity and binding affinity to different targets. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl
- 2-Bromo-3,5,6-trimethyl-1,4-benzoquinone
- 4-Bromo-4’-hydroxybiphenyl
Uniqueness
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H15Br |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-bromo-2,5-dimethyl-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Br/c1-10-6-4-5-7-13(10)14-8-12(3)15(16)9-11(14)2/h4-9H,1-3H3 |
InChI Key |
JACMKOABFMPJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C(=C2)C)Br)C |
Origin of Product |
United States |
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